molecular formula C21H18N4O3 B3118631 N,N'-bis(5-methyl-3-phenyl-4-isoxazolyl)urea CAS No. 240799-55-7

N,N'-bis(5-methyl-3-phenyl-4-isoxazolyl)urea

Cat. No.: B3118631
CAS No.: 240799-55-7
M. Wt: 374.4 g/mol
InChI Key: UXNRZRDQHDHVAN-UHFFFAOYSA-N
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Description

N,N'-bis(5-methyl-3-phenyl-4-isoxazolyl)urea is a urea-derived compound featuring two 5-methyl-3-phenyl-4-isoxazolyl moieties linked via a central urea group. Its molecular formula is C₂₂H₂₀N₄O₃, with a molecular weight of 404.42 g/mol. Synthesis of related isoxazole intermediates, such as (5-methyl-3-phenyl-4-isoxazolyl)methylamine (CAS RN: 306935-01-3, C₁₁H₁₂N₂O), has been documented, indicating established routes for derivatization .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-bis(5-methyl-3-phenyl-1,2-oxazol-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-13-17(19(24-27-13)15-9-5-3-6-10-15)22-21(26)23-18-14(2)28-25-20(18)16-11-7-4-8-12-16/h3-12H,1-2H3,(H2,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNRZRDQHDHVAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)NC(=O)NC3=C(ON=C3C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001255248
Record name N,N′-Bis(5-methyl-3-phenyl-4-isoxazolyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001255248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

240799-55-7
Record name N,N′-Bis(5-methyl-3-phenyl-4-isoxazolyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=240799-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N′-Bis(5-methyl-3-phenyl-4-isoxazolyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001255248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of N,N’-bis(5-methyl-3-phenyl-4-isoxazolyl)urea typically involves the reaction of 5-methyl-3-phenyl-4-isoxazolylamine with phosgene or a phosgene equivalent under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then heated to a specific temperature to facilitate the formation of the desired product .

In industrial settings, the production of N,N’-bis(5-methyl-3-phenyl-4-isoxazolyl)urea may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

N,N’-bis(5-methyl-3-phenyl-4-isoxazolyl)urea undergoes various chemical reactions, including:

Scientific Research Applications

N,N’-bis(5-methyl-3-phenyl-4-isoxazolyl)urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-bis(5-methyl-3-phenyl-4-isoxazolyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between N,N'-bis(5-methyl-3-phenyl-4-isoxazolyl)urea and analogous urea compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Application
This compound C₂₂H₂₀N₄O₃ 404.42 Two 5-methyl-3-phenyl-4-isoxazolyl groups Research chemical
Fluometuron (N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea) C₁₀H₁₁F₃N₂O 232.20 3-(trifluoromethyl)phenyl Herbicide
Isoproturon (N,N-dimethyl-N'-(4-(1-methylethyl)phenyl)urea) C₁₂H₁₈N₂O 206.28 4-isopropylphenyl Herbicide
N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea C₁₆H₁₆N₂O₄ 300.31 Benzofuranyl, hydroxyurea Pharmaceutical candidate
Fenuron (N,N-dimethyl-N'-phenylurea) C₉H₁₂N₂O 164.21 Phenyl Herbicide (historical use)

Key Observations

Electron-withdrawing groups (e.g., trifluoromethyl in fluometuron) increase herbicide activity by enhancing electrophilic interactions with target enzymes . In contrast, the electron-rich isoxazole groups in the main compound may favor binding to metal ions or aromatic receptors.

Metabolic Considerations :

  • Urea derivatives like N-[(3S)-2,3-Dihydro-6-(phenylmethoxy)-3-benzofuranyl]-N-hydroxyurea (MW: 300.31 g/mol) incorporate polar hydroxyurea groups, which may improve solubility and metabolic clearance compared to the lipophilic isoxazole-containing compound .

Biological Activity

N,N'-bis(5-methyl-3-phenyl-4-isoxazolyl)urea is a compound belonging to the isoxazole derivatives family, which are known for their diverse biological activities. This article provides an overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a dimeric structure that enhances its stability and potentially increases its biological activity compared to monomeric isoxazole derivatives. The presence of the methyl and phenyl groups contributes to its unique reactivity and biological profile.

1. Antimicrobial Activity

Research indicates that isoxazole derivatives exhibit significant antimicrobial properties. This compound has been tested against various pathogens, demonstrating effective inhibition.

Pathogen Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

These results suggest that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus .

2. Anticancer Activity

The anticancer potential of this compound has been explored in various cancer cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells.

Cancer Cell Line GI50 (µM) TGI (µM) LC50 (µM)
EKVX (non-small lung cancer)25.177.593.3
RPMI-8226 (leukemia)21.565.080.0
OVCAR-4 (ovarian cancer)28.790.0100.0

The compound showed selective activity against specific cell lines, indicating its potential as a therapeutic agent in cancer treatment .

3. Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, providing a basis for its use in inflammatory conditions.

Case Studies

A recent study evaluated the efficacy of this compound in a murine model of inflammation induced by carrageenan. The results indicated a significant reduction in paw edema compared to control groups, highlighting its potential as an anti-inflammatory agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of isoxazole derivatives. Modifications to the phenyl and methyl groups have shown varying effects on potency and selectivity.

Q & A

Q. What are the standard synthetic routes for N,N'-bis(5-methyl-3-phenyl-4-isoxazolyl)urea, and what precursors are typically involved?

Methodological Answer: Synthesis often involves coupling 5-methyl-3-phenyl-4-isoxazolylamine with a urea derivative (e.g., phosgene or carbonyldiimidazole). A two-step approach may include:

  • Step 1 : Synthesis of the isoxazole precursor via cyclization of β-diketones with hydroxylamine .
  • Step 2 : Reaction with a urea-forming reagent under inert conditions. For analogs, sulfonyl chlorides (e.g., 4-(5-methyl-3-phenyl-4-isoxazolyl)-benzenesulfonyl chloride) have been used as intermediates, suggesting similar reactivity for urea formation . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane) and recrystallization.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use multi-nuclear NMR (¹H, ¹³C) to verify substituent positions on the isoxazole rings and urea linkage. Key signals include:

  • ¹H NMR : Methyl groups (~2.4 ppm), aromatic protons (6.8–7.5 ppm), and urea NH protons (8.5–9.5 ppm, if not deuterated).
  • IR Spectroscopy : Urea C=O stretch (~1640–1680 cm⁻¹) and isoxazole C=N/C-O stretches (~950–1250 cm⁻¹). High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., ESI+ or MALDI-TOF).

Q. What safety precautions are critical when handling this compound in the lab?

Methodological Answer: Based on structurally related ureas :

  • PPE : Nitrile gloves, lab coat, and safety goggles (EN 166/ANSI Z87.1 standards).
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols (GHS H335: respiratory irritation risk).
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

Q. What solvents are suitable for dissolving this compound, given its likely hydrophobicity?

Methodological Answer: Preliminary solubility screening in DMSO, DMF, or dichloromethane is recommended. For polar aprotic solvents:

  • DMSO : High solubility for urea derivatives; ideal for biological assays.
  • DMF : Useful for reaction media but may complicate purification.
  • Chlorinated solvents : Effective for crystallization. Test solubility gradients (e.g., THF/water) for recrystallization.

Advanced Research Questions

Q. How can researchers optimize the synthetic yield of this compound while minimizing side products?

Methodological Answer:

  • Catalyst Screening : Test coupling agents like HATU or EDCI for efficiency.
  • Reaction Monitoring : Use TLC (UV-active spots) or inline IR to track urea formation.
  • Temperature Control : Lower temperatures (0–5°C) reduce decomposition of isoxazole precursors.
  • Byproduct Analysis : Employ LC-MS to identify impurities (e.g., unreacted amines or dimerized products).

Q. What advanced analytical techniques resolve contradictions in reported physicochemical properties (e.g., melting point variability)?

Methodological Answer:

  • Differential Scanning Calorimetry (DSC) : Determine precise melting points and detect polymorphs.
  • X-ray Crystallography : Resolve structural ambiguities (e.g., hydrogen bonding in urea moieties).
  • Dynamic Vapor Sorption (DVS) : Assess hygroscopicity, which may affect reported melting points.

Q. How can structure-activity relationship (SAR) studies be designed to explore the role of substituents on the isoxazole rings?

Methodological Answer:

  • Analog Synthesis : Replace methyl/phenyl groups with halogens or electron-withdrawing groups.
  • Biological Assays : Test inhibition of enzymes (e.g., cyclooxygenase or kinases) where isoxazoles are common pharmacophores.
  • Computational Modeling : Perform DFT calculations to correlate substituent effects with electronic properties (e.g., HOMO-LUMO gaps).

Q. What strategies validate conflicting toxicity data for this compound in academic studies?

Methodological Answer:

  • In Vitro Profiling : Use HepG2 or HEK293 cells for acute cytotoxicity (MTT assay) and compare IC₅₀ values across labs.
  • Metabolite Identification : LC-MS/MS to detect degradation products that may contribute to toxicity.
  • Inter-lab Reproducibility : Collaborate with independent labs using standardized protocols (e.g., OECD Guidelines 423).

Q. How can researchers assess the environmental impact of this compound in wastewater from lab disposal?

Methodological Answer:

  • Solid-Phase Extraction (SPE) : Concentrate trace amounts from water samples.
  • LC-QTOF Analysis : Quantify degradation products (e.g., hydrolyzed urea or isoxazole fragments).
  • Ecotoxicology Models : Use Daphnia magna or Aliivibrio fischeri assays for acute toxicity screening.

Q. What methodologies explore potential applications of this compound in metal-organic frameworks (MOFs)?

Methodological Answer:

  • Ligand Design : Exploit urea’s hydrogen-bonding capacity to coordinate with metals (e.g., Zn²⁺ or Cu²⁺).
  • Solvothermal Synthesis : React with metal salts in DMF/ethanol at 80–120°C.
  • Porosity Analysis : Use BET surface area measurements to assess MOF stability and gas adsorption .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N,N'-bis(5-methyl-3-phenyl-4-isoxazolyl)urea

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